molecular formula C13H11NO5 B11857147 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate CAS No. 35750-05-1

3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate

Cat. No.: B11857147
CAS No.: 35750-05-1
M. Wt: 261.23 g/mol
InChI Key: VNKCOUFSRAYCHL-UHFFFAOYSA-N
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Description

3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .

Industrial Production Methods

Industrial production methods for this compound often utilize transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust and efficient pathways for the construction of complex heterocyclic structures .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, glycine, phthalic anhydride, and triethylamine . The reactions are typically carried out in solvents such as toluene under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various substituted N-isoindoline-1,3-diones, which have diverse applications in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is unique due to its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties

Properties

CAS No.

35750-05-1

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl] acetate

InChI

InChI=1S/C13H11NO5/c1-8(15)19-7-9(16)6-14-12(17)10-4-2-3-5-11(10)13(14)18/h2-5H,6-7H2,1H3

InChI Key

VNKCOUFSRAYCHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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